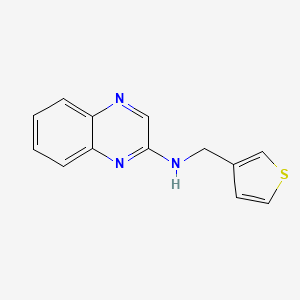
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone, also known as CPM or 4'-Chloro-2-phenyl-N-(4-morpholinyl)acetophenone, is a chemical compound that has been widely studied in the scientific community. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.83 g/mol. CPM is commonly used in laboratory experiments due to its unique properties and effects on biochemical and physiological processes.
作用機序
The exact mechanism of action of 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone is not fully understood, but it is believed to act through the modulation of certain neurotransmitter systems in the brain. 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been shown to inhibit the release of glutamate and substance P, two neurotransmitters that are involved in pain signaling. It has also been shown to activate the GABAergic system, which is responsible for inhibiting neural activity in the brain.
Biochemical and physiological effects:
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been shown to have several biochemical and physiological effects on the body. It has been shown to decrease the levels of certain enzymes and proteins that are involved in inflammation and pain signaling. 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has also been shown to decrease the activity of certain ion channels in the brain, which can lead to a decrease in neural activity and pain perception.
実験室実験の利点と制限
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its effects on biochemical and physiological processes. However, there are also limitations to its use. 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been shown to have some toxic effects on certain cell types, and its effects on human subjects are not fully understood.
将来の方向性
There are several future directions for research on 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone. One potential area of study is its potential use as a treatment for neuropathic pain. Further research is needed to fully understand its mechanism of action and potential side effects. Another area of study is its effects on other neurotransmitter systems in the brain, such as the dopaminergic and serotonergic systems. Overall, 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has the potential to be a valuable tool in scientific research and may have applications in the development of new treatments for neurological disorders.
合成法
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone can be synthesized through several methods, including the reaction of 4'-chloroacetophenone with morpholine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization or chromatography. Other methods involve the use of different reagents and solvents, such as acetic anhydride and pyridine.
科学的研究の応用
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. 2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone has also been investigated for its potential use as a treatment for neuropathic pain, as it has been shown to inhibit the release of certain neurotransmitters in the central nervous system.
特性
IUPAC Name |
2-chloro-1-(2-phenylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-8-12(15)14-6-7-16-11(9-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVOXTIUNFDZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-phenylmorpholin-4-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)




![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)


![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)